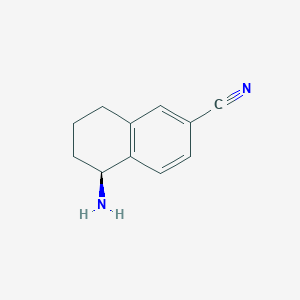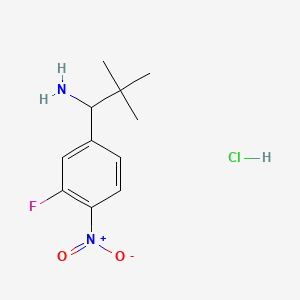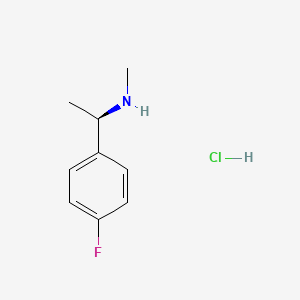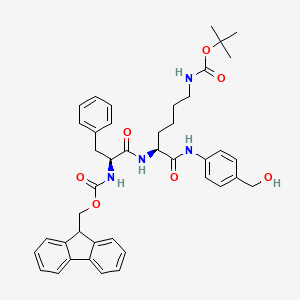
(9H-Fluoren-9-yl)methyl (S)-(1-(5,6,7,8-tetrahydronaphthalen-1-yl)propan-2-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(9H-Fluoren-9-yl)methyl (S)-(1-(5,6,7,8-tetrahydronaphthalen-1-yl)propan-2-yl)carbamate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorenyl group, a tetrahydronaphthalenyl group, and a carbamate functional group. The presence of these groups contributes to its distinctive chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (9H-Fluoren-9-yl)methyl (S)-(1-(5,6,7,8-tetrahydronaphthalen-1-yl)propan-2-yl)carbamate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Fluorenylmethyl Intermediate: The fluorenylmethyl group can be introduced through a reaction between fluorene and a suitable alkylating agent under basic conditions.
Introduction of the Tetrahydronaphthalenyl Group: The tetrahydronaphthalenyl group can be synthesized via hydrogenation of naphthalene, followed by functionalization to introduce the desired substituents.
Carbamate Formation: The final step involves the reaction of the fluorenylmethyl intermediate with the tetrahydronaphthalenyl derivative in the presence of a carbamoylating agent, such as phosgene or a suitable isocyanate, under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-pressure reactors for hydrogenation steps, continuous flow reactors for alkylation, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
(9H-Fluoren-9-yl)methyl (S)-(1-(5,6,7,8-tetrahydronaphthalen-1-yl)propan-2-yl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, where nucleophiles such as amines or thiols replace the leaving group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Carbamate derivatives with different substituents.
科学的研究の応用
(9H-Fluoren-9-yl)methyl (S)-(1-(5,6,7,8-tetrahydronaphthalen-1-yl)propan-2-yl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (9H-Fluoren-9-yl)methyl (S)-(1-(5,6,7,8-tetrahydronaphthalen-1-yl)propan-2-yl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The specific molecular targets and pathways involved depend on the context of its application and the nature of the biological system being studied.
類似化合物との比較
Similar Compounds
(9H-Fluoren-9-yl)methyl (S)-(1-(5,6,7,8-tetrahydronaphthalen-1-yl)propan-2-yl)carbamate: shares similarities with other carbamate derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the combination of the fluorenyl and tetrahydronaphthalenyl groups, which confer distinct chemical and biological properties
特性
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(2S)-1-(5,6,7,8-tetrahydronaphthalen-1-yl)propan-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29NO2/c1-19(17-21-11-8-10-20-9-2-3-12-22(20)21)29-28(30)31-18-27-25-15-6-4-13-23(25)24-14-5-7-16-26(24)27/h4-8,10-11,13-16,19,27H,2-3,9,12,17-18H2,1H3,(H,29,30)/t19-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQTGNBVXQVNKIK-IBGZPJMESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC2=C1CCCC2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1=CC=CC2=C1CCCC2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(2-Methyl-5-nitrophenyl)-2-(methylthio)pyrido[3,4-d]pyrimidin-8(7H)-one](/img/structure/B8181850.png)

![(7,9-Bis(2,6-diisopropylphenyl)-7,9-dihydro-8H-acenaphtho[1,2-d]imidazol-8-ylidene)gold(III) chloride](/img/structure/B8181863.png)


![11-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-5,6-dihydrobenzo[b][1]benzazepine](/img/structure/B8181891.png)



![5-Chloro-2,7-dimethyl-2H-pyrazolo[4,3-b]pyridine](/img/structure/B8181933.png)


